Tetra-p-tolylsilane

Organosilicon Synthesis Grignard Reaction Steric Hindrance

Tetra-p-tolylsilane is the superior choice for efficient synthesis of multi-functionalized aryl silanes, enabled by its near-quantitative nitration yield. Its unique solid-state methyl-methyl interactions make it a critical model for studying molecular dynamics in Group XIV tetratolyls, while its predictable electrophilic aromatic substitution chemistry offers a reliable platform for creating diverse material monomers.

Molecular Formula C28H28Si
Molecular Weight 392.6 g/mol
CAS No. 10256-83-4
Cat. No. B080896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-p-tolylsilane
CAS10256-83-4
SynonymsTETRA-P-TOLYLSILANE
Molecular FormulaC28H28Si
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
InChIInChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3
InChIKeyDRHRIEKNAHSNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra-p-tolylsilane (CAS 10256-83-4): An Overview of a p-Methyl-Functionalized Tetraarylsilane Scaffold


Tetra-p-tolylsilane, with the molecular formula C₂₈H₂₈Si and a molecular weight of 392.61 g/mol, is a member of the tetraarylsilane class, characterized by a central silicon atom bonded to four 4-methylphenyl (p-tolyl) groups. Its fundamental properties are widely documented by chemical vendors and databases: it appears as a colorless liquid or crystalline solid, exhibits a melting point of 225-226 °C and a boiling point of 477.9 °C at 760 mmHg, and is insoluble in water but soluble in organic solvents like chloroform and dichloromethane . These basic characteristics define the compound's handling and initial applicability in synthesis, but they do not differentiate it from its closely related analogs.

Tetra-p-tolylsilane: Why In-Class Substitution is Not Viable Without Rigorous Comparative Data


The tetraarylsilane family, including analogs like tetraphenylsilane, tetrabenzylsilane, and tetra-o-tolylsilane, exhibits pronounced variations in critical performance attributes due to differences in their aryl substituents. These variations, which can be dramatic, manifest across multiple dimensions: steric accessibility for synthesis, solid-state molecular packing, thermal properties, photophysical behavior, and chemical reactivity. Consequently, substituting one tetraarylsilane for another without empirical, head-to-head quantitative justification introduces significant risk of altered reaction yields, material failure, or erroneous experimental outcomes. The following evidence guide quantifies the specific, verifiable points of differentiation for tetra-p-tolylsilane against its most direct comparators.

Quantitative Differentiation of Tetra-p-tolylsilane vs. Key Analogs


Synthetic Yield: Quantifying the Steric Advantage over the Ortho Isomer

The para-substitution pattern of tetra-p-tolylsilane confers a significant synthetic advantage over its ortho-substituted isomer. In a classic study of Grignard reactions with silicon tetrachloride, tetra-p-tolylsilane was obtained in a 35% yield, whereas synthesis of the more sterically hindered tetra-o-tolylsilane yielded 0% under identical conditions [1]. This stark difference underscores the importance of regiochemistry for successful synthesis and scalability.

Organosilicon Synthesis Grignard Reaction Steric Hindrance

Molecular Structure & Packing: Central Atom Size Modulates Intermolecular Methyl Interactions

Inelastic neutron scattering studies on the Group XIV tetratolyls (X(C₆H₄-CH₃)₄, where X = C, Si, Ge, Sn, Pb) reveal that the size of the central atom dictates solid-state packing via methyl-group dynamics. For the silicon analog (tetra-p-tolylsilane), the central atom size leads to a high degree of intermolecular methyl-methyl group interactions, driving the structure to lower symmetry. This contrasts with the lighter carbon analog, where torsional modes are predominantly intramolecular, and the heavier Sn and Pb analogs, which show different lattice interactions [1].

Crystallography Solid-State Physics Inelastic Neutron Scattering

Chemical Reactivity: Near-Quantitative Regioselective Nitration

A foundational study on the reactions of tetra-p-tolylsilane demonstrated its ability to undergo highly efficient and regioselective functionalization. When treated with copper(II) nitrate and acetic anhydride at room temperature, the compound undergoes nitration on three of its four p-tolyl rings in a near-quantitative yield, yielding tri(4-methyl-3-nitrophenyl)-p-tolylsilane [1].

Organic Synthesis Electrophilic Aromatic Substitution Nitration

Thermal & Physical Properties: A Higher Melting Point Than Its Unsubstituted Analog

The introduction of four methyl groups significantly alters the compound's physical properties relative to its unsubstituted analog. Tetra-p-tolylsilane exhibits a reported melting point range of 225-226 °C . In contrast, the unsubstituted tetraphenylsilane (CAS 1048-08-4) has a lower melting point of 236 °C [1], demonstrating that the p-methyl substitution does not necessarily elevate the melting point compared to the phenyl analog. The measured density of tetra-p-tolylsilane is 1.06-1.08 g/cm³ , which can be contrasted with the 1.078 g/cm³ reported for tetraphenylsilane .

Thermal Analysis Material Science Physical Chemistry

Validated Application Scenarios for Tetra-p-tolylsilane Derived from Comparative Data


Precursor for Sterically Demanding, Functionalized Organosilicon Building Blocks

The near-quantitative nitration of tetra-p-tolylsilane to its tri-nitro derivative [1] makes it a uniquely efficient precursor for generating multi-functionalized, p-methyl-substituted aryl silanes. This synthetic handle is invaluable for creating complex molecular architectures where multiple sites for further modification (e.g., reduction to amines, cross-coupling) are required, a capability not demonstrated for many other tetraarylsilanes with comparable efficiency.

Fundamental Studies of Solid-State Methyl Group Dynamics and Intermolecular Interactions

Tetra-p-tolylsilane's specific intermolecular packing, driven by methyl-methyl interactions [1], makes it a model compound for investigating the influence of central atom size on solid-state dynamics in Group XIV tetratolyls [2]. Researchers studying the fundamentals of molecular motion in the solid state can use this compound to explore how small structural changes propagate to macroscopic material behavior.

Building Block for Advanced Materials via Regioselective Electrophilic Aromatic Substitution

Beyond nitration, the established reactivity of tetra-p-tolylsilane towards other electrophilic aromatic substitutions (e.g., bromination and oxidation) [1] provides a platform for creating a diverse library of tetraarylsilane derivatives. This predictable and modifiable chemistry is valuable in materials science for tuning the electronic and steric properties of monomers and polymers, differentiating it from analogs with less well-characterized or less efficient reaction pathways.

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